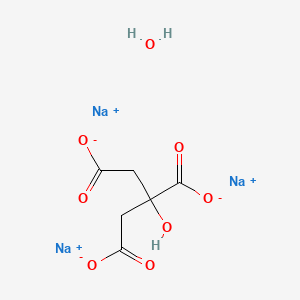

Citronensäure-Trinatriumsalz-Hydrat

Übersicht

Beschreibung

Citric acid trisodium salt hydrate, is a highly purified form of trisodium citrate. It is a white crystalline powder or crystals, with a molecular formula of C6H5Na3O7 and a molecular weight of 258.07 g/mol . This compound is specifically designed for use in molecular biology applications, ensuring the absence of deoxyribonuclease, ribonuclease, and protease contaminants, which are crucial for maintaining the integrity of nucleic acids and proteins during experiments .

Wissenschaftliche Forschungsanwendungen

Citric acid trisodium salt hydrate is widely used in various scientific research applications, including:

Molecular Biology: It is used as a buffer component in electrophoresis and other nucleic acid-related experiments to maintain pH and ionic strength.

Biochemistry: It serves as a chelating agent to bind metal ions, preventing them from interfering with biochemical reactions.

Medicine: It is used in anticoagulant solutions for blood collection and storage.

Industry: It is employed in the food and beverage industry as a preservative and flavoring agent.

Wirkmechanismus

Target of Action

Citric acid trisodium salt hydrate, also known as trisodium citrate, primarily targets calcium ions in the blood . It forms calcium citrate complexes by chelating calcium ions, which disrupts the blood clotting mechanism .

Mode of Action

Trisodium citrate interacts with its targets by chelating calcium ions in the blood . This interaction results in the formation of calcium citrate complexes, which disrupt the blood clotting mechanism . Trisodium citrate has also been used as a locking agent in vascath and haemodialysis lines instead of heparin due to its lower risk of systemic anticoagulation .

Biochemical Pathways

Trisodium citrate is involved in the regulation of pH levels in various substances . As a conjugate base of a weak acid, citrate can perform as a buffering agent or acidity regulator, resisting changes in pH . It is used to control acidity in some substances, such as gelatin desserts .

Pharmacokinetics

It is known that the slc13a5 or sodium-coupled citrate transporter (nact) is selective for the tricarboxylate citrate at ph 74 .

Result of Action

The primary result of trisodium citrate’s action is the disruption of the blood clotting mechanism through the formation of calcium citrate complexes . This action makes trisodium citrate an effective anticoagulant, particularly in the context of blood storage and renal replacement therapy .

Action Environment

Trisodium citrate is hygroscopic and should be kept away from moisture . It is also sensitive to heat, as thermal decomposition can lead to the release of irritating gases and vapors . Dust can form an explosive mixture with air, so dust formation should be avoided .

Biochemische Analyse

Biochemical Properties

Citric Acid Trisodium Salt Hydrate plays a crucial role in biochemical reactions. It is involved in the citric acid cycle, a series of chemical reactions essential for the oxidative metabolism of glucose and other simple sugars . It can form complexes with various cations, particularly with iron and calcium .

Cellular Effects

Citric Acid Trisodium Salt Hydrate has significant effects on various types of cells and cellular processes. It is known to chelate calcium ions in the blood by forming calcium citrate complexes, disrupting the blood clotting mechanism . It has also been used as a locking agent in vascath and haemodialysis lines instead of heparin due to its lower risk of systemic anticoagulation .

Molecular Mechanism

At the molecular level, Citric Acid Trisodium Salt Hydrate exerts its effects through various mechanisms. It acts as a buffering agent or acidity regulator, resisting changes in pH . It also plays a role in the formation of calcium citrate complexes, which disrupts the blood clotting mechanism .

Temporal Effects in Laboratory Settings

Over time, the effects of Citric Acid Trisodium Salt Hydrate can change in laboratory settings. It is known for its excellent stability at room temperature . Dilute solutions of citric acid (non-sterile) may ferment if left at room temperature .

Dosage Effects in Animal Models

In animal models, the effects of Citric Acid Trisodium Salt Hydrate vary with different dosages. It has been found to improve the utilization of nutritional calcium in animals . At high doses, it may cause adverse effects .

Metabolic Pathways

Citric Acid Trisodium Salt Hydrate is involved in the citric acid cycle, a key metabolic pathway . This cycle is a series of chemical reactions that are essential for the oxidative metabolism of glucose and other simple sugars .

Transport and Distribution

Citric Acid Trisodium Salt Hydrate is transported and distributed within cells and tissues. It is soluble in water, which facilitates its transport and distribution .

Subcellular Localization

The subcellular localization of Citric Acid Trisodium Salt Hydrate is not well-defined. Given its role in the citric acid cycle, it is likely to be found in the mitochondria, where this cycle occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Citric acid trisodium salt hydrate is synthesized through the neutralization of citric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where citric acid (C6H8O7) reacts with sodium hydroxide (NaOH) to form trisodium citrate (C6H5Na3O7) and water (H2O). The reaction can be represented as follows:

C6H8O7 + 3NaOH → C6H5Na3O7 + 3H2O

The resulting solution is then evaporated to obtain the crystalline form of trisodium citrate .

Industrial Production Methods

In industrial settings, the production of citric acid trisodium salt hydrate involves the fermentation of molasses or other sugar-containing substrates by Aspergillus niger to produce citric acid. The citric acid is then neutralized with sodium hydroxide to form trisodium citrate. The solution is purified, concentrated, and crystallized to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Citric acid trisodium salt hydrate undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetic acid.

Reduction: Reduction reactions are less common for citric acid derivatives.

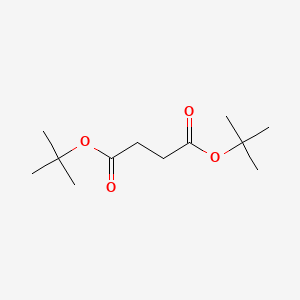

Substitution: Citric acid can undergo esterification reactions with alcohols to form citrate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Esterification reactions typically involve alcohols and an acid catalyst, such as sulfuric acid (H2SO4).

Major Products

Oxidation: Oxaloacetic acid and acetic acid.

Substitution: Citrate esters.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Disodium hydrogen citrate sesquihydrate: Another citrate salt used in similar applications but with different sodium content.

Ammonium ferric citrate: Used as a source of iron and as a reducing agent in various applications.

Ammonium citrate tribasic: Used as a buffering agent and in metal cleaning processes.

Uniqueness

Citric acid trisodium salt hydrate is unique due to its high purity and the absence of deoxyribonuclease, ribonuclease, and protease contaminants. This makes it particularly suitable for sensitive molecular biology applications where the integrity of nucleic acids and proteins must be preserved .

Eigenschaften

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

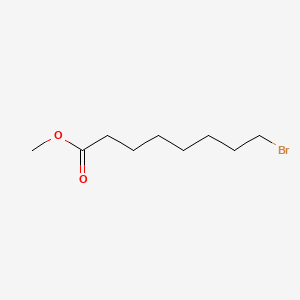

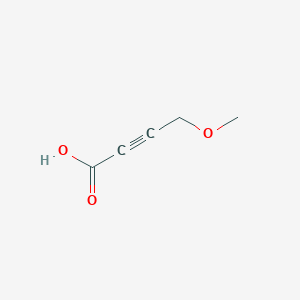

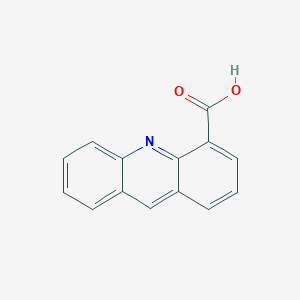

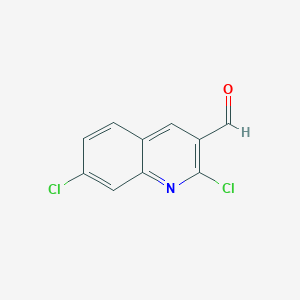

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

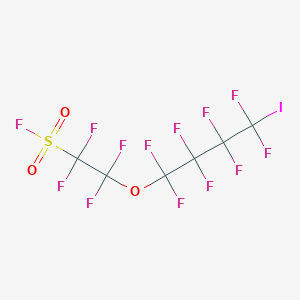

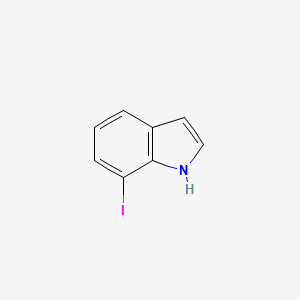

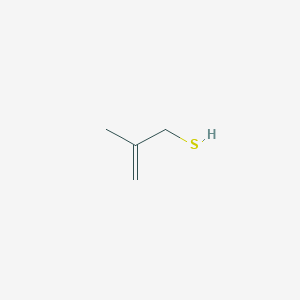

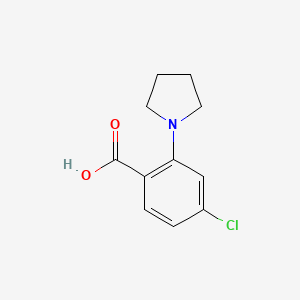

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)